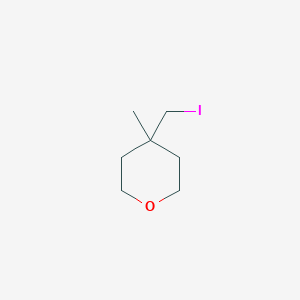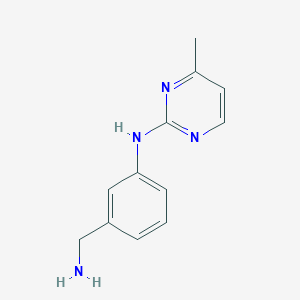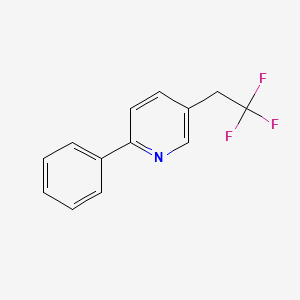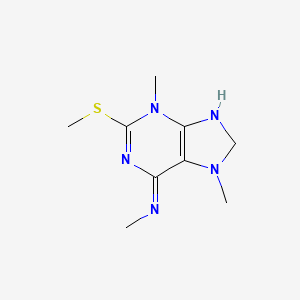
Sodium2-hydroxypentanoatexhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium2-hydroxypentanoatexhydrate is a chemical compound with potential applications in various fields. This compound is characterized by its unique structure, which includes a sodium ion, a hydroxyl group, and a pentanoate moiety, along with water molecules of hydration. Its properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-hydroxypentanoatexhydrate typically involves the reaction of sodium hydroxide with 2-hydroxypentanoic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
NaOH+C5H9O3→NaC5H8O3⋅xH2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, sodium hydroxide and 2-hydroxypentanoic acid, are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then subjected to crystallization to obtain the hydrated form of the compound. The crystals are filtered, washed, and dried to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium2-hydroxypentanoatexhydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-ketopentanoate or 2-formylpentanoate.
Reduction: Formation of 2-hydroxypentanol.
Substitution: Formation of various substituted pentanoates depending on the reagent used.
Applications De Recherche Scientifique
Sodium2-hydroxypentanoatexhydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium2-hydroxypentanoatexhydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and reactivity with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium2-hydroxybutanoate
- Sodium2-hydroxyhexanoate
- Sodium2-hydroxypropanoate
Comparison
Sodium2-hydroxypentanoatexhydrate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C5H11NaO4 |
|---|---|
Poids moléculaire |
158.13 g/mol |
Nom IUPAC |
sodium;2-hydroxypentanoate;hydrate |
InChI |
InChI=1S/C5H10O3.Na.H2O/c1-2-3-4(6)5(7)8;;/h4,6H,2-3H2,1H3,(H,7,8);;1H2/q;+1;/p-1 |
Clé InChI |
QNQSTKDKWIHIRQ-UHFFFAOYSA-M |
SMILES canonique |
CCCC(C(=O)[O-])O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



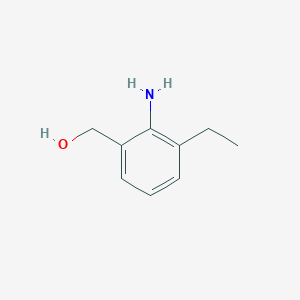
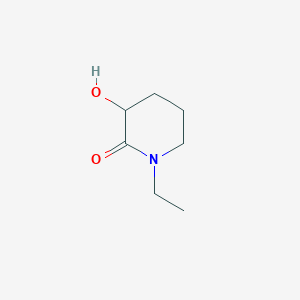
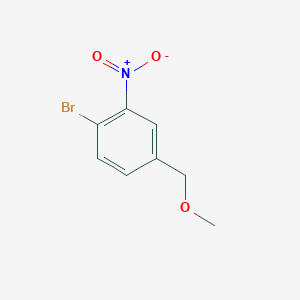
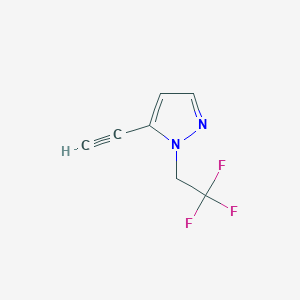

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)
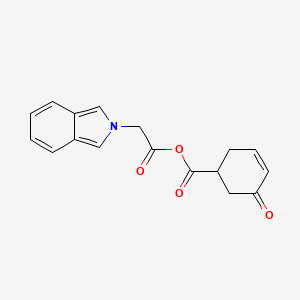
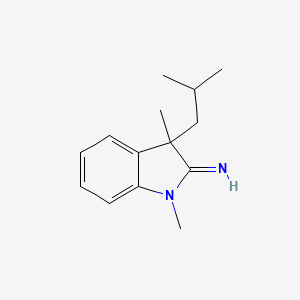
![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
